Cas no 161183-22-8 (TbR,4S)-1-t-butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone)

TbR,4S)-1-t-butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone structure
161183-22-8 structure
Product Name:TbR,4S)-1-t-butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone
CAS-nummer:161183-22-8
MF:C16H19NO5
MW:305.325764894485
CID:65587
PubChem ID:11544021
Update Time:2025-11-05

TbR,4S)-1-t-butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone Chemische en fysische eigenschappen

Naam en identificatie

    • (3R,4S)-tert-Butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate
    • tert-butyl (3R,4S)-3-acetyloxy-2-oxo-4-phenylazetidine-1-carboxylate
    • (3R,4S)-1-tert-Butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone
    • AG-C-27874
    • AK-60001
    • CTK6A1406
    • Jsp003215
    • SureCN5963223
    • 1-Azetidinecarboxylicacid, 3-(acetyloxy)-2-oxo-4-phenyl-, 1,1-dimethylethyl ester, (3R-cis)-
    • Taxol-side chain β-lactam
    • Taxol-side chain b-lactaM
    • SIDE CHAINS OF DOCETAXEL--3
    • (3R,4S)-1-T-Butoxycarbonyl-3-A
    • (3R,4S)-1-T-BUTOXYCARBONYL-3-ACETOXY-4-PHENYL-2-AZETIDINONE
    • SCHEMBL5963223
    • tert-Butyl (3R,4S)-3-(acetyloxy)-2-oxo-4-phenylazetidine-1-carboxylate
    • DTXSID80468341
    • J-009800
    • 161183-22-8
    • AC-23880
    • AKOS015891556
    • 1-Azetidinecarboxylic acid, 3-(acetyloxy)-2-oxo-4-phenyl-, 1,1-dimethylethyl ester, (3R,4S)-
    • (3R,4S)-TERT-BUTYL3-ACETOXY-2-OXO-4-PHENYLAZETIDINE-1-CARBOXYLATE
    • 3-Acetoxy-2-oxo-4-phenyl-cyclobutanecarboxylic acid tert-butyl ester
    • (3R,4S)-1-T-BUTOXYCARBONYL-3-ACETOXY -4-PHENYL-2-AZETIDINONE,98+%
    • TbR,4S)-1-t-butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone
    • Inchi: 1S/C16H19NO5/c1-10(18)21-13-12(11-8-6-5-7-9-11)17(14(13)19)15(20)22-16(2,3)4/h5-9,12-13H,1-4H3/t12-,13+/m0/s1
    • InChI-sleutel: UXAJYQMKDOKJIF-QWHCGFSZSA-N
    • LACHT: O(C(C)=O)[C@H]1C(N(C(=O)OC(C)(C)C)[C@H]1C1C=CC=CC=1)=O

Berekende eigenschappen

  • Exacte massa: 305.12600
  • Monoisotopische massa: 305.12632271g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 5
  • Complexiteit: 462
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.2
  • Topologisch pooloppervlak: 72.9Ų

Experimentele eigenschappen

  • Dichtheid: 1.237
  • Kookpunt: 449.035 °C at 760 mmHg
  • Vlampunt: 449.035 °C at 760 mmHg
  • Brekindex: 1.551
  • PSA: 72.91000
  • LogboekP: 2.37460

TbR,4S)-1-t-butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone Prijsmeer >>

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LKT Labs
T0119-5mg
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